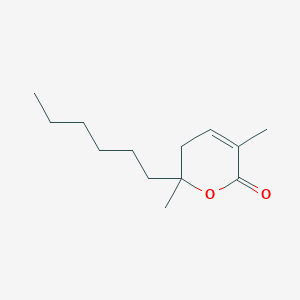
6-Hexyl-3,6-dimethyl-5,6-dihydro-2H-pyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hexyl-3,6-dimethyl-5,6-dihydro-2H-pyran-2-one is a heterocyclic compound that belongs to the class of pyranones This compound is characterized by its unique structure, which includes a hexyl group, two methyl groups, and a dihydropyranone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hexyl-3,6-dimethyl-5,6-dihydro-2H-pyran-2-one can be achieved through several methods. One common approach involves the intramolecular cyclization of suitable precursors. For example, the reaction of enals and ketones in the presence of N-heterocyclic carbene (NHC) precatalysts can lead to the formation of pyranone derivatives . Another method involves the use of dicobaltoctacarbonyl-mediated tandem (5+1)/(4+2) cycloaddition reactions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions. This may include the use of high-pressure reactors, continuous flow systems, and advanced catalytic processes to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Hexyl-3,6-dimethyl-5,6-dihydro-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
6-Hexyl-3,6-dimethyl-5,6-dihydro-2H-pyran-2-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6-Hexyl-3,6-dimethyl-5,6-dihydro-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
5,6-Dihydro-2H-pyran-2-one: A similar compound with a simpler structure, lacking the hexyl and methyl groups.
6-Undecyl-5,6-dihydro-2H-pyran-2-one: Another similar compound with an undecyl group instead of a hexyl group.
4-Hydroxy-6-methyl-2-pyranone: A compound with a hydroxyl group and a methyl group, differing in the position of the substituents.
Uniqueness
6-Hexyl-3,6-dimethyl-5,6-dihydro-2H-pyran-2-one is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the hexyl group and two methyl groups can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .
Properties
CAS No. |
502848-73-9 |
|---|---|
Molecular Formula |
C13H22O2 |
Molecular Weight |
210.31 g/mol |
IUPAC Name |
2-hexyl-2,5-dimethyl-3H-pyran-6-one |
InChI |
InChI=1S/C13H22O2/c1-4-5-6-7-9-13(3)10-8-11(2)12(14)15-13/h8H,4-7,9-10H2,1-3H3 |
InChI Key |
HXWYHMDRKBXNRM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1(CC=C(C(=O)O1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















